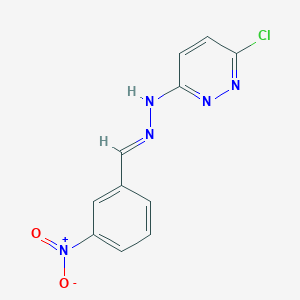
3,3'-(pyridin-3-ylmethanediyl)bis(1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is a compound that features a pyridine ring connected to two indole units. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole), often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . Another common method is the electrophilic substitution reaction of indole with aldehydes or ketones, often catalyzed by acids or other reagents .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution is common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .
科学研究应用
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) involves its interaction with molecular targets and pathways. It can bind to specific proteins and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.
相似化合物的比较
Similar Compounds
3,3’-Diindolylmethane (DIM): Known for its anticancer properties and ability to regulate estrogen metabolism.
Indole-3-carbinol (I3C): Found in cruciferous vegetables and studied for its cancer-preventive effects.
Bis(indolyl)methanes (BIMs): A class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is unique due to its pyridine-indole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H17N3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-[1H-indol-3-yl(pyridin-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-20-16(7-1)18(13-24-20)22(15-6-5-11-23-12-15)19-14-25-21-10-4-2-8-17(19)21/h1-14,22,24-25H |
InChI 键 |
SPMXWAZPSFLJAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



